molecular formula C10H11ClF3N3 B1425811 4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine CAS No. 1488892-36-9

4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine

Cat. No. B1425811
M. Wt: 265.66 g/mol
InChI Key: CCKQCZLRXJOLJR-UHFFFAOYSA-N
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Description

“4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine” is a heterocyclic compound . It is part of the pyrimidine family, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .


Synthesis Analysis

A series of compounds similar to “4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine” were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The synthesis involved reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine” is represented by the empirical formula C10H11ClF3N3 . Its molecular weight is 265.66 g/mol.

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

Research has demonstrated the synthesis of piperidine containing pyrimidine derivatives via microwave-assisted methods. These compounds, including pyrimidine imines and thiazolidinones, have been evaluated for their antibacterial activity. The synthesis leverages the cyclization of guanidine hydrochloride with 1-(4-(4-piperidin-1-yl)phenyl)ethanone and subsequent reactions to produce a range of derivatives. This approach underscores the potential of piperidine-pyrimidine structures in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial Activity of Piperidinomethylamino Pyrimidines

Another study focused on the synthesis and antimicrobial evaluation of 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines. These compounds showed significant antimicrobial activity against a range of bacteria and fungi, indicating the potential of piperidine-substituted pyrimidines in antimicrobial drug development (Imran, Alam, & Abida, 2016).

Synthesis and Characterization of Pyrimidinaminides

The synthesis and characterization of betainic pyrimidinaminides have been explored, showcasing the versatility of pyrimidine derivatives. This research highlights the chemical diversity achievable with pyrimidine cores and provides insight into designing compounds with potential biological applications (Schmidt, 2002).

Antiamoebic Activity of Ferrocenyl-Substituted Pyrimidines

A study on 6-ferrocenyl-4-aryl-2-substituted pyrimidines revealed their in vitro antiamoebic activity, surpassing that of the standard drug metronidazole. This work demonstrates the biological relevance of metal-substituted pyrimidine derivatives, offering a pathway for novel antiamoebic therapies (Parveen, Hayat, Salahuddin, & Azam, 2010).

Corrosion Inhibition by Piperidine Derivatives

The inhibition efficiency of certain piperidine derivatives on the corrosion of iron has been predicted through quantum chemical and molecular dynamic simulation studies. This research not only contributes to understanding the corrosion process but also highlights the potential industrial applications of pyrimidine derivatives in corrosion inhibition (Kaya et al., 2016).

properties

IUPAC Name

4-chloro-6-[3-(trifluoromethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3/c11-8-4-9(16-6-15-8)17-3-1-2-7(5-17)10(12,13)14/h4,6-7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKQCZLRXJOLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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